molecular formula C12H11N3O2 B1452211 N-Cyclopropyl-5-nitroquinolin-6-amine CAS No. 1150164-23-0

N-Cyclopropyl-5-nitroquinolin-6-amine

Cat. No.: B1452211
CAS No.: 1150164-23-0
M. Wt: 229.23 g/mol
InChI Key: IMSZYKNXWJNSHR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-nitroquinolin-6-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C12H11N3O2, has garnered interest due to its potential therapeutic properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-nitroquinolin-6-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of 6-aminoquinoline to form 6-nitroquinoline, which is then reacted with cyclopropylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-nitroquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Cyclopropyl-5-aminoquinolin-6-amine, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

N-Cyclopropyl-5-nitroquinolin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-nitroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is similar to other quinoline derivatives, which exhibit broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclopropylamino)-5-nitroquinoline
  • 5-Nitroquinoline
  • 6-Aminoquinoline

Uniqueness

N-Cyclopropyl-5-nitroquinolin-6-amine stands out due to its unique cyclopropylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and bioactivity compared to other quinoline derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-cyclopropyl-5-nitroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-9-2-1-7-13-10(9)5-6-11(12)14-8-3-4-8/h1-2,5-8,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSZYKNXWJNSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656373
Record name N-Cyclopropyl-5-nitroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-23-0
Record name 6-Quinolinamine, N-cyclopropyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-5-nitroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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